1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Overview
Description
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a complex organic compound that features both azetidine and diazepane rings
Preparation Methods
The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps. . This reaction is efficient for synthesizing functionalized azetidines. Additionally, the compound can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of specific enzymes, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar compounds to 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane include other azetidine and diazepane derivatives. For example:
Azetidine derivatives: These include compounds like azetidine-2-carboxylic acid, which is used in peptide synthesis.
Diazepane derivatives: Compounds such as diazepam, a well-known pharmaceutical used for its anxiolytic properties.
The uniqueness of this compound lies in its combined ring structures, which provide a distinct set of chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXCPKZGJAJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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